3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

描述

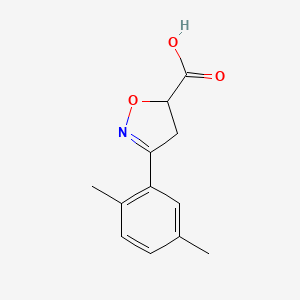

3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a substituted 4,5-dihydroisoxazole derivative featuring a 2,5-dimethylphenyl group at the 3-position of the oxazole ring and a carboxylic acid moiety at the 5-position. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 278.58 g/mol (CAS data from ).

Structure

3D Structure

属性

IUPAC Name |

3-(2,5-dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-3-4-8(2)9(5-7)10-6-11(12(14)15)16-13-10/h3-5,11H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEGVXYQUJAHLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NOC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the 2,5-dimethylphenyl moiety. This can be achieved through various organic synthesis techniques, such as Friedel-Crafts alkylation or other suitable methods to introduce the methyl groups onto the phenyl ring.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled reactions, ensuring high purity and yield. The process may involve the use of catalysts and specific reaction conditions to optimize the formation of the oxazole ring and the carboxylic acid group.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed:

Oxidation may yield carboxylic acids or ketones.

Reduction can produce alcohols or amines.

Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

科学研究应用

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemical products.

Biology: In biological research, the compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs. Its structural features may contribute to the design of compounds with specific biological activities.

Industry: The compound's properties make it useful in the production of materials, such as polymers or coatings, where its chemical stability and reactivity are advantageous.

作用机制

The mechanism by which 3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be specific to the biological system and the intended application.

相似化合物的比较

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The dimethylphenyl group in the target compound (electron-donating) may enhance metabolic stability compared to chlorophenyl analogues (electron-withdrawing), which are more reactive .

- Heterocyclic vs.

Analytical and Spectroscopic Data

HPLC-MS/MS and NMR are critical for structural validation:

Insights :

- The target compound’s dimethylphenyl group would likely increase hydrophobicity, leading to longer HPLC retention times compared to polar analogues (e.g., pyridinyl derivative).

- Methyl groups in the 2,5-positions may split aromatic proton signals in NMR, aiding structural identification.

生物活性

3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Various methods have been reported, including the use of isocyanates or carboxylic acids as starting materials. The structural integrity and purity of the synthesized compound are often confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Research has demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related thiazole derivatives with similar structural motifs display potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3h | 1 | Antibacterial (S. aureus) |

| 3j | 2 | Antibacterial (E. faecium) |

| 9f | < 64 | Antifungal (Candida spp.) |

These findings suggest that the oxazole moiety may contribute to the compound's ability to penetrate bacterial membranes and interact with essential cellular targets.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including Caco-2 (human colon carcinoma) and A549 (human lung carcinoma) cells. The viability of Caco-2 cells decreased significantly when treated with this compound compared to untreated controls .

| Cell Line | Viability (%) | p-value |

|---|---|---|

| Caco-2 | 39.8 | <0.001 |

| A549 | 56.9 | 0.0019 |

These results indicate that structural modifications can enhance anticancer activity, highlighting the importance of substituents on the phenyl ring.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways and modulation of gene expression related to cell survival .

Case Studies

A notable study evaluated the structure-activity relationship (SAR) of various oxazole derivatives, revealing that the presence of electron-withdrawing groups significantly enhances their biological activity . In particular, compounds with dichloro substitutions showed improved potency against resistant bacterial strains.

常见问题

Q. What are the common synthetic routes for preparing 3-(2,5-Dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, nitrile oxides can react with dipolarophiles like enamines or α,β-unsaturated carbonyl compounds to form the dihydroisoxazole ring. Substituents on the phenyl ring (e.g., 2,5-dimethyl groups) are introduced via pre-functionalized starting materials. Reaction conditions (solvent, temperature, catalysts) must be optimized to avoid side reactions, such as over-oxidation or ring-opening. Similar protocols for structurally related 4,5-dihydroisoxazole derivatives highlight the use of microwave-assisted synthesis or reflux in aprotic solvents like toluene .

Q. How can the purity and identity of this compound be verified?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to analyze the dihydroisoxazole ring and substituent patterns. Mass spectrometry (MS), particularly high-resolution MS (HRMS), validates the molecular ion and fragmentation patterns. For example, studies on analogous compounds used HRMS with electrospray ionization (ESI) to confirm molecular formulas .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points for structurally similar 4,5-dihydroisoxazole derivatives?

- Methodological Answer : Melting point variations may arise from polymorphism, impurities, or solvent residues. Differential scanning calorimetry (DSC) can identify polymorphic forms, while thermogravimetric analysis (TGA) detects solvent retention. Recrystallization in different solvents (e.g., ethanol vs. acetonitrile) and purity verification via HPLC are critical. For instance, catalog entries for similar oxazole-carboxylic acids report melting points with solvent-dependent deviations, underscoring the need for standardized recrystallization protocols .

Q. What strategies are employed to identify and characterize metabolites of 4,5-dihydroisoxazole derivatives?

- Methodological Answer : Metabolite identification leverages liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). Predicted MRM transitions for phase I metabolites (e.g., hydroxylation, demethylation) and phase II conjugates (e.g., glucuronidation) are validated using in vitro hepatic microsomal assays. For example, studies on related dihydroisoxazole metabolites utilized human liver microsomes and collision-induced dissociation (CID) to map metabolic pathways .

Q. How can X-ray crystallography resolve the stereochemical configuration of dihydroisoxazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous stereochemical assignment. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement software (e.g., SHELXL) models hydrogen bonding and ring puckering. For instance, SCXRD of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid revealed chair conformations and hydrogen-bonding networks, which are critical for understanding dihydroisoxazole ring geometry .

Q. What are the key considerations in designing analogs to study structure-activity relationships (SAR)?

- Methodological Answer : SAR studies require systematic variation of substituents on the phenyl and dihydroisoxazole rings. For example:

- Electron-donating groups (e.g., methoxy) may enhance stability via resonance effects.

- Steric bulk (e.g., 2,5-dimethyl substitution) can influence binding pocket interactions.

Comparative studies on analogs like 3-(3,5-dichlorophenyl)-5-methyl derivatives highlight the impact of halogenation on bioactivity. Synthetic routes must prioritize regioselectivity, as seen in the preparation of N-substituted carboxamides .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) for dihydroisoxazole derivatives be resolved?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects, concentration, or tautomerism. Researchers should:

- Replicate experiments in standardized solvents (e.g., DMSO-d₆ or CDCl₃).

- Compare experimental data with computational predictions (DFT calculations).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, studies on methoxy-substituted oxazoles utilized HSQC to assign quaternary carbons unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。